Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate

Description

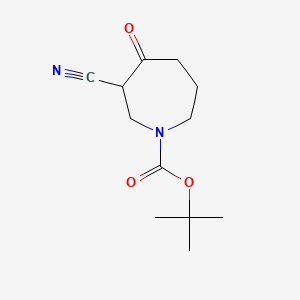

Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at position 1, a cyano substituent at position 3, and a ketone moiety at position 4.

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl 3-cyano-4-oxoazepane-1-carboxylate |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(15)9(7-13)8-14/h9H,4-6,8H2,1-3H3 |

InChI Key |

IEONUFAYKLIADZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C(C1)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves constructing the azepane ring with the desired substituents via multi-step organic transformations. The key steps typically include:

- Formation of the azepane ring (seven-membered nitrogen heterocycle).

- Introduction of the tert-butyl carbamate (Boc) protecting group at the nitrogen.

- Installation of the cyano group at the 3-position.

- Oxidation or functionalization to introduce the ketone at the 4-position.

Reported Synthetic Routes

While direct literature specifically naming this compound is limited, closely related compounds and analogs provide insight into viable synthetic methods.

Cyclization and Functionalization Approach

Analytical Data and Characterization

Although specific analytical data for this compound are scarce, related compounds show typical features:

Summary and Perspectives

The preparation of this compound involves strategic construction of the azepane ring, installation of the cyano and ketone functional groups, and protection of the nitrogen with a tert-butyl carbamate group. The synthetic approaches draw from methodologies used in nitrogen heterocycle synthesis, including oxidative ring transformations and lactone ring-opening techniques.

Chemical Reactions Analysis

Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the azepane ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below compares tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate with four structurally related compounds:

*Inferred structure; †Calculated based on analogs.

Key Observations:

Ring System Differences: The azepane core (single nitrogen) in the target compound contrasts with diazepane (two nitrogens) in analogs from and . The spiro compound in introduces conformational rigidity, which could limit its utility in flexible drug scaffolds compared to azepane/diazepane derivatives .

Functional Group Impact: The 3-cyano group in the target compound and ’s analog may confer electrophilic reactivity, enabling transformations such as cyano-to-amide conversions. This contrasts with the 6-hydroxy group in ’s compound, which offers hydrogen-bonding or oxidation susceptibility . Ketone Position: The 4-oxo group in the target compound vs.

Safety Profiles: While the target compound’s hazards are unknown, tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate () is classified as harmful if swallowed (H302) and irritant to skin/eyes (H315/H319), highlighting the impact of spiro systems and diaza substitution on toxicity .

Biological Activity

Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its azepane ring structure and functional groups, is being explored for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound has the molecular formula . Its structure includes a tert-butyl group, a cyano group, and a carbonyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research on the biological activity of this compound reveals several promising areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of azepane have shown significant activity against prostate cancer cells by disrupting cell cycle progression .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammation .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into their potential applications.

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Tert-butyl 4-hydroxyazepane-1-carboxylate | Anti-inflammatory | 34.1 | |

| Azepane derivatives | Anticancer | 12.5 | |

| N-Boc derivatives | Enzyme inhibition | 0.02 |

Safety and Toxicity

While exploring the biological activities, it is essential to consider safety profiles. Preliminary toxicity studies suggest that compounds in this class can exhibit varying degrees of toxicity depending on their structure and dosage. Further investigations are needed to establish safe therapeutic windows for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.